molecular formula C9H5ClN2OS B3282359 2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile CAS No. 74943-76-3

2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile

Cat. No.: B3282359
CAS No.: 74943-76-3
M. Wt: 224.67 g/mol
InChI Key: KLCIFYGPPSOMBT-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile is a heterocyclic compound that features a benzothiazole core with a chloro substituent and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile under specific conditions. The process can be summarized as follows:

    Starting Materials: 2-aminothiophenol and chloroacetonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

Scientific Research Applications

2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and dyes.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and acetonitrile groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazole core provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Lacks the chloro and acetonitrile groups but shares the core structure.

    2-Methylbenzothiazole: Similar core with a methyl substituent instead of chloro and acetonitrile groups.

    Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur in the thiazole ring.

Uniqueness

2-(5-Chloro-2-oxobenzo[d]thiazol-3(2H)-yl)acetonitrile is unique due to the presence of both chloro and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-6-1-2-8-7(5-6)12(4-3-11)9(13)14-8/h1-2,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCIFYGPPSOMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249364
Record name 5-Chloro-2-oxo-3(2H)-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74943-76-3
Record name 5-Chloro-2-oxo-3(2H)-benzothiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74943-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-oxo-3(2H)-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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